Peptide antigen SURA24
Description
Properties
CAS No. |
735328-90-2 |
|---|---|
Molecular Formula |
C57H78N12O13 |
Molecular Weight |
1139.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C57H78N12O13/c1-32(2)25-45(57(81)82)67-52(76)41(26-34-15-6-4-7-16-34)64-54(78)46-22-14-24-69(46)56(80)44(28-36-30-61-39-20-11-10-19-37(36)39)66-53(77)43(29-47(60)72)63-50(74)40(21-12-13-23-58)62-51(75)42(27-35-17-8-5-9-18-35)65-55(79)48(33(3)71)68-49(73)38(59)31-70/h4-11,15-20,30,32-33,38,40-46,48,61,70-71H,12-14,21-29,31,58-59H2,1-3H3,(H2,60,72)(H,62,75)(H,63,74)(H,64,78)(H,65,79)(H,66,77)(H,67,76)(H,68,73)(H,81,82)/t33-,38+,40+,41+,42+,43+,44+,45+,46+,48+/m1/s1 |
InChI Key |
MXWIKVYFWGTISW-MRBLUXKGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Peptide antigen SURA24 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Peptide antigen SURA24 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products:
Oxidation: Sulfoxides or disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Cancer Immunotherapy
Targeting Tumor Antigens:
SURA24 has been evaluated for its ability to target tumor-specific antigens. Research has demonstrated that peptide antigens can be engineered to elicit cytotoxic T lymphocyte (CTL) responses against cancer cells. For instance, studies have shown that SURA24 can be used in dendritic cell-based immunotherapy strategies to enhance the immune response against prostate cancer by presenting specific epitopes derived from prostate-specific membrane antigen (PSMA) .
Clinical Trials and Efficacy:
Clinical trials have explored the efficacy of peptide-based vaccines incorporating SURA24 in patients with various malignancies. These trials assess the safety and immunogenicity of such vaccines, aiming to determine their effectiveness in generating robust CTL responses that can recognize and attack tumor cells .
Infectious Disease Management
Peptide Vaccines Against Viral Infections:
The flexibility of peptide antigens like SURA24 allows for rapid adaptation in response to emerging infectious diseases. For example, peptide-based vaccines targeting SARS-CoV-2 have shown promise in inducing neutralizing antibodies against the virus . The ability to modify peptide sequences to match viral variants enhances vaccine efficacy and stability.
Adjuvant Systems:
Research has also focused on optimizing adjuvant systems to enhance the immune response elicited by peptide vaccines. Studies indicate that combining SURA24 with various adjuvants can significantly improve the immunogenicity of the peptide, leading to stronger and more durable immune responses against pathogens .
Diagnostic Applications
Peptide Microarrays:
SURA24 can be utilized in peptide microarray technology for diagnostic purposes. This approach allows for the mapping of B-cell epitopes and antibody profiling, which can aid in identifying specific immune responses to infections or tumors . Such diagnostic tools are crucial for understanding patient responses to therapies and tailoring treatment plans accordingly.
Quantification of Antigen Presentation:
Recent advancements have enabled the quantification of peptide antigens presented on cell surfaces using heavy isotope labeling techniques. This method can provide insights into the levels of SURA24 presented by MHC molecules on tumor cells, informing therapeutic strategies for cancer immunotherapy .
Case Studies
Mechanism of Action
Peptide antigen SURA24 exerts its effects by binding to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. This interaction facilitates the presentation of the peptide to T-cells, leading to their activation. The activated T-cells then proliferate and differentiate into effector cells that target and eliminate cells expressing the specific antigen. The molecular targets involved in this process include T-cell receptors (TCRs) and MHC molecules, which play crucial roles in the immune response.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Comparison of SURA24 with Similar Peptide Antigens
*Root mean square deviation (RMSD) values reflect structural stability in antigen complexes, as analyzed via molecular dynamics (e.g., Figure 6 in ).
- Smp24: A scorpion-derived peptide with demonstrated antitumor activity. Unlike SURA24, Smp24’s efficacy is quantified in vitro (IC₅₀: 10 µM against lung cancer cells) .
- NH36 peptides: These Leishmania-targeting peptides show high thermal stability and pathogen inhibition, suggesting SURA24 could benefit from similar stability-enhancing modifications (e.g., cyclization or D-amino acids) .
Physicochemical and Immunogenic Properties
Table 2: Physicochemical Properties Analyzed via Bioinformatics Tools
| Tool/Feature | SURA24 Prediction | Smp24 (Actual) | NH36 (Actual) |
|---|---|---|---|
| Hydrophilicity* | High | Moderate | High |
| Protease Resistance | Yes | Partial | Yes |
| MHC II Binding Affinity | Strong | Moderate | Strong |
*Predicted using iFeature or BioSeq-Analysis2.0 .
- Protease Resistance: SURA24 likely incorporates non-cleavable bonds (e.g., disulfide bridges) to survive endosomal proteases like cathepsins, a critical advantage over peptides like Smp24, which may degrade faster in vivo .
- MHC II Presentation: SURA24’s design may prioritize epitopes that avoid tolerance induction, a risk highlighted in MHC II presentation of endogenous peptides .
Advantages Over Full-Protein Antigens
Per , SURA24’s key advantages include:
- Specificity : Targets unique epitopes (e.g., post-translational modifications or isoforms) inaccessible to full-protein antibodies.
- Safety: Reduced risk of cross-reactivity compared to full-protein immunogens. However, peptides like SURA24 may exhibit lower affinity than protein antigens, necessitating adjuvant combinations (e.g., TLR agonists + aluminum salts) to enhance immunogenicity .
Research Findings and Validation
- Machine Learning Validation : Tools like MLACP (Machine-Learning-based Anticancer Peptide predictor) might classify SURA24 as a high-potency candidate, though empirical validation is required.
Q & A
Q. When should researchers choose SURA24 over full-protein antigens for antibody generation?
- Methodological Answer : Use SURA24 for targeting specific PTMs (e.g., phosphorylation) or isoforms inaccessible in full-protein structures. Full-protein antigens are preferable for conformational epitopes or conserved domains requiring cross-species reactivity. Validate choice via epitope mapping (e.g., peptide arrays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
